molecular formula C15H12N4S B1665071 1H-Imidazo(4,5-g)quinoxaline, 1,2-dimethyl-6-(2-thienyl)- CAS No. 226717-28-8

1H-Imidazo(4,5-g)quinoxaline, 1,2-dimethyl-6-(2-thienyl)-

Cat. No. B1665071
M. Wt: 280.3 g/mol
InChI Key: ZGDACLBJJXLKJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AGL 2043 is a potent, reversible, ATP-competitive inhibitor of type III receptor tyrosine kinases.

Scientific Research Applications

Mutagenicity Studies

  • Mutagenicity Analysis : The compound's related analogs, such as 3-Methyl- and 3,4-dimethyl-3H-imidazo[4,5-f]quinoline and 3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline, were studied for mutagenicity. The presence of the imidazole ring and the 2-amino group appears crucial for mutagenicity, as seen in similar compounds (Grivas & Jägerstad, 1984).

Synthesis and Transformation

  • Synthesis and Transformation : Research has been conducted on the synthesis of 2-(2-Thienyl)-1(3)H-imidazo[4,5-f]quinoline and its subsequent transformations, highlighting the chemical versatility of these compounds (Aleksandrov, El’chaninov, & Dedeneva, 2012).

Fluorescence Study

  • Fluorescence Properties : Investigations into the fluorescence properties of derivatives based on imidazoquinoxaline structures, including their absorption and emission spectra, have been conducted, demonstrating their potential in optical applications (Patinote et al., 2017).

Antiproliferative Effects

  • Anticancer Potential : Compounds structurally similar to 1H-imidazo[4,5-c]quinolin-4-amine, such as EAPB0203, have been synthesized and shown to have significant antiproliferative effects against various cancer cell lines, suggesting potential in cancer therapy (Kaneko et al., 2020).

Pharmaceutical Research

  • Pharmaceutical Applications : Research into imidazo[1,2-a]quinoxaline derivatives has shown their potential as inhibitors of phosphodiesterase (PDE4), highlighting their significance in pharmaceutical research (Deleuze-Masquéfa et al., 2004).

Synthesis of Novel Derivatives

Antiviral Properties

  • Antiviral Research : Studies have revealed that 1H-Imidazo-[4,5-c]quinolines, which are structurally related, can induce cytokine production, especially interferon (IFN), suggesting potential use in antiviral therapies (Gerster et al., 2005).

properties

CAS RN

226717-28-8

Product Name

1H-Imidazo(4,5-g)quinoxaline, 1,2-dimethyl-6-(2-thienyl)-

Molecular Formula

C15H12N4S

Molecular Weight

280.3 g/mol

IUPAC Name

1,2-dimethyl-6-thiophen-2-ylimidazo[4,5-g]quinoxaline

InChI

InChI=1S/C15H12N4S/c1-9-17-12-6-11-10(7-14(12)19(9)2)16-8-13(18-11)15-4-3-5-20-15/h3-8H,1-2H3

InChI Key

ZGDACLBJJXLKJY-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1C)C=C3C(=C2)N=C(C=N3)C4=CC=CS4

Canonical SMILES

CC1=NC2=C(N1C)C=C3C(=C2)N=C(C=N3)C4=CC=CS4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AGL-2043
tyrphostin AGL-2043

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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